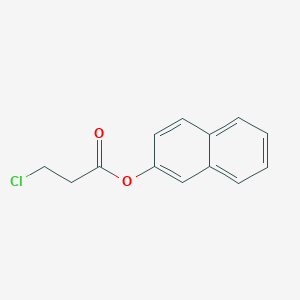
Naphthalen-2-yl 3-chloropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalen-2-yl 3-chloropropanoate is an organic compound with the molecular formula C₁₃H₁₁ClO₂ It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon consisting of two fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthalen-2-yl 3-chloropropanoate can be synthesized through the esterification of 3-chloropropanoic acid with naphthalen-2-ol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions in an inert solvent like dichloromethane or toluene.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Naphthalen-2-yl 3-chloropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the propanoate group can be substituted by nucleophiles such as amines or thiols, leading to the formation of amides or thioesters.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield naphthalen-2-ol and 3-chloropropanoic acid.
Oxidation and Reduction: The naphthalene ring can undergo oxidation to form naphthoquinones or reduction to form dihydronaphthalenes.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base such as sodium hydroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Amides or thioesters.
Hydrolysis: Naphthalen-2-ol and 3-chloropropanoic acid.
Oxidation: Naphthoquinones.
Reduction: Dihydronaphthalenes.
Scientific Research Applications
Naphthalen-2-yl 3-chloropropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester bonds. It serves as a substrate for esterases and other hydrolytic enzymes.
Medicine: Research into its potential as a prodrug or a precursor for pharmacologically active compounds is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of naphthalen-2-yl 3-chloropropanoate involves its interaction with various molecular targets, depending on the context of its use:
Enzymatic Hydrolysis: When used as a substrate for esterases, the compound undergoes hydrolysis to release naphthalen-2-ol and 3-chloropropanoic acid. This reaction is catalyzed by the active site of the enzyme, which facilitates the cleavage of the ester bond.
Chemical Reactions: In substitution reactions, the chlorine atom is displaced by nucleophiles, forming new covalent bonds and resulting in the formation of amides or thioesters.
Comparison with Similar Compounds
Naphthalen-2-yl 3-chloropropanoate can be compared with other similar compounds, such as:
Naphthalen-2-yl acetate: Similar in structure but lacks the chlorine atom, making it less reactive in substitution reactions.
Naphthalen-2-yl propanoate: Similar ester structure but without the chlorine atom, affecting its reactivity and applications.
Naphthalen-2-yl 3-bromopropanoate: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and the types of reactions it undergoes.
Uniqueness: The presence of the chlorine atom in this compound makes it more reactive in nucleophilic substitution reactions compared to its non-halogenated counterparts. This unique feature enhances its utility in organic synthesis and other applications.
Properties
CAS No. |
111709-01-4 |
|---|---|
Molecular Formula |
C13H11ClO2 |
Molecular Weight |
234.68 g/mol |
IUPAC Name |
naphthalen-2-yl 3-chloropropanoate |
InChI |
InChI=1S/C13H11ClO2/c14-8-7-13(15)16-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2 |
InChI Key |
VYQKIZIVMVYGNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Methylbutoxy)carbonyl]phenyl 4-(dodecyloxy)benzoate](/img/structure/B14334266.png)
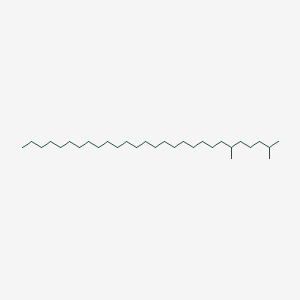
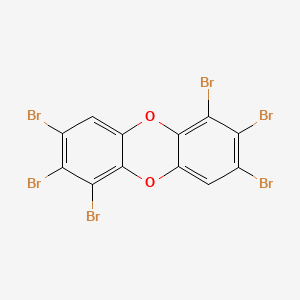

![5H-Thiazolo[3,2-c]pyrimidin-5-one, 2,3-dihydro-7-methyl-3-methylene-](/img/structure/B14334296.png)



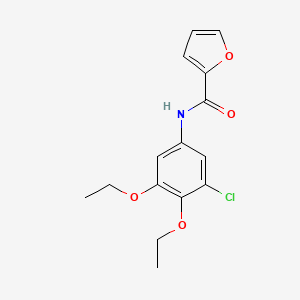
![Ethyl 4-[(anthracen-2-yl)oxy]butanoate](/img/structure/B14334358.png)
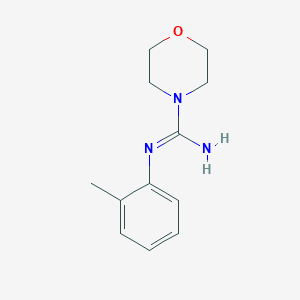


![3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B14334377.png)
